FHD-286
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. This compound is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that this compound is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .
Industrial Production Methods
Details regarding the industrial production methods of this compound are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .
Chemical Reactions Analysis
Types of Reactions
FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and application of this compound are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .
Major Products Formed
The major products formed from the interaction of this compound with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .
Scientific Research Applications
FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:
Cancer Treatment: this compound is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory AML and metastatic uveal melanoma. .
Epigenetic Research: By inhibiting the ATPase activity of BRG1 and BRM, this compound affects the chromatin landscape, making it a valuable tool for studying the role of chromatin remodeling in gene regulation and cellular differentiation
Drug Development: This compound serves as a lead compound for developing new therapies targeting the BAF complex and other chromatin remodeling complexes involved in various diseases
Mechanism of Action
FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, this compound disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .
Comparison with Similar Compounds
FHD-286 is unique in its selective inhibition of both BRG1 and BRM ATPase activity. Similar compounds targeting the BAF complex include:
BRD-K98645985: Another inhibitor targeting the ATPase activity of BRG1 and BRM, but with different selectivity and potency profiles
SMARCA4/2 Inhibitors: Compounds targeting the SMARCA4 and SMARCA2 proteins, which are also part of the BAF complex, but may have different mechanisms of action and therapeutic applications
This compound stands out due to its potent and selective inhibition of BRG1 and BRM, making it a promising candidate for treating transcription factor-driven cancers .
Properties
CAS No. |
2671128-05-3 |
---|---|
Molecular Formula |
C24H30N6O6S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1 |
InChI Key |
JBLQNFBXKOAIHG-FCEWJHQRSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.